2,3-Xylyl acetate
Overview
Description
2,3-Xylyl acetate, also known as 2,3-dimethylphenyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from the reaction of 2,3-dimethylphenol and acetic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Xylyl acetate can be synthesized through the esterification of 2,3-dimethylphenol with acetic anhydride. The reaction typically involves the following steps:
- Dissolve 2,3-dimethylphenol in dichloromethane.
- Add triethylamine to the solution.
- Slowly add acetic anhydride to the mixture while maintaining the temperature at 0°C.
- After the reaction is complete, add ice-cold water to the mixture.
- Extract the organic layer with dichloromethane, wash with brine solution, and dry over sodium sulfate.
- Concentrate the solution under reduced pressure and purify the compound using flash column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include distillation and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Xylyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce 2,3-dimethylphenol and acetic acid.
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Hydrolysis: 2,3-dimethylphenol and acetic acid.
Oxidation: 2,3-dimethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Xylyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,3-xylyl acetate involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release 2,3-dimethylphenol and acetic acid. These products can then interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
2,4-Xylyl acetate: Another isomer with similar properties but different substitution pattern on the aromatic ring.
2,5-Xylyl acetate: Similar to 2,3-xylyl acetate but with methyl groups at different positions.
Mefenamic acid: A derivative of 2,3-dimethylphenol with anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
(2,3-dimethylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDXXDADCHOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177135 | |
Record name | 2,3-Xylyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22618-22-0 | |
Record name | Phenol, 2,3-dimethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22618-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Xylyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Xylyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-xylyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-XYLYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK7XT8VP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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